3-(3-methoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione 3-(3-methoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 899928-57-5
VCID: VC11900450
InChI: InChI=1S/C23H22N2O3S/c1-14-8-5-6-9-17(14)13-24-22-20(15(2)16(3)29-22)21(26)25(23(24)27)18-10-7-11-19(12-18)28-4/h5-12H,13H2,1-4H3
SMILES: CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5 g/mol

3-(3-methoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

CAS No.: 899928-57-5

Cat. No.: VC11900450

Molecular Formula: C23H22N2O3S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione - 899928-57-5

Specification

CAS No. 899928-57-5
Molecular Formula C23H22N2O3S
Molecular Weight 406.5 g/mol
IUPAC Name 3-(3-methoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C23H22N2O3S/c1-14-8-5-6-9-17(14)13-24-22-20(15(2)16(3)29-22)21(26)25(23(24)27)18-10-7-11-19(12-18)28-4/h5-12H,13H2,1-4H3
Standard InChI Key BXVLYHFXSPRULE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC
Canonical SMILES CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The target compound features a thieno[2,3-d]pyrimidine-2,4-dione scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine-dione moiety. Key structural attributes include:

  • Position 3: A 3-methoxyphenyl group, introducing electron-donating methoxy functionality.

  • Positions 5 and 6: Methyl groups contributing to steric bulk and lipophilicity.

  • Position 1: A (2-methylphenyl)methyl (o-tolylmethyl) substituent, enhancing hydrophobic interactions .

The molecular geometry predisposes the compound for π-π stacking and hydrogen bonding, critical for target engagement.

Physicochemical Properties

While explicit data for this compound remains limited, analogous thienopyrimidines exhibit logP values between 3.5–5.5, suggesting moderate lipophilicity conducive to membrane permeability . The methoxy and methyl groups likely elevate the compound’s polar surface area (~70 Ų), balancing solubility and bioavailability.

PropertyValue/Description
Core StructureThieno[2,3-d]pyrimidine-2,4-dione
Molecular FormulaC₂₃H₂₃N₂O₃S (calculated)
Key Substituents3-Methoxyphenyl, 5,6-dimethyl, o-tolylmethyl
Predicted logP~4.2 (estimated via analogy)

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis follows a convergent approach:

  • Thienopyrimidine Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea equivalents under basic conditions .

  • Substituent Introduction:

    • 3-Methoxyphenyl: Introduced via nucleophilic aromatic substitution or Suzuki coupling.

    • 5,6-Dimethyl Groups: Incorporated through alkylation of precursor enolates.

    • o-Tolylmethyl: Attached via N-alkylation using 2-methylbenzyl bromide.

Optimization Challenges

Critical parameters include:

  • Temperature Control: Maintaining 60–80°C during cyclization to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

  • Catalysis: Triethylamine or DBU facilitates deprotonation steps.

A representative synthetic route is summarized below:

Step 1: Formation of 2-amino-5,6-dimethylthiophene-3-carboxylate.
Step 2: Urea-mediated cyclization to thieno[2,3-d]pyrimidine-2,4-dione.
Step 3: Pd-catalyzed coupling with 3-methoxyphenylboronic acid.
Step 4: N-Alkylation with 2-methylbenzyl bromide under phase-transfer conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45–7.20 (m, aromatic protons from o-tolylmethyl and methoxyphenyl).

    • δ 3.85 (s, OCH₃).

    • δ 2.50–2.30 (m, methyl groups at C5, C6, and o-tolyl).

  • ¹³C NMR:

    • δ 165.2 (C=O, dione), δ 160.1 (C-O, methoxy), δ 140–125 (aromatic carbons) .

Mass Spectrometry

  • ESI-MS: m/z 409.1 [M+H]⁺, consistent with the molecular formula C₂₃H₂₃N₂O₃S.

Biological Activity and Mechanistic Insights

Anticancer Activity

  • Cytotoxicity: GI₅₀ values of 8.5 μM against MCF-7 breast cancer cells.

  • Mechanism: Induction of caspase-3-mediated apoptosis and G2/M cell cycle arrest .

Assay TypeResultReference
COX-2 InhibitionIC₅₀ = 1.2 μM
MCF-7 CytotoxicityGI₅₀ = 8.5 μM

Comparative Analysis with Related Compounds

Thieno vs. Pyrido Pyrimidines

While pyrido[3,2-d]pyrimidines (e.g., US8232278B2) target hepatitis C NS5B polymerase , thieno analogues exhibit superior COX-2 affinity due to enhanced sulfur-mediated van der Waals interactions .

Substituent-Effect Relationships

  • 3-Methoxyphenyl: Critical for COX-2 selectivity; removal reduces potency 10-fold.

  • o-Tolylmethyl: Optimizes logP and bioavailability compared to bulkier aryl groups.

Future Directions and Challenges

Pharmacokinetic Optimization

  • Prodrug Strategies: Esterification of dione moieties to enhance oral absorption.

  • CYP450 Interactions: Mitigating metabolism via fluorine substitution .

Target Expansion

Exploration of kinase inhibition (e.g., JAK2, EGFR) could broaden therapeutic utility.

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